molecular formula C19H19ClN4O B2656396 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide CAS No. 1181463-00-2

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide

Cat. No. B2656396
CAS RN: 1181463-00-2
M. Wt: 354.84
InChI Key: NUTYQHVXVHYCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide” is a derivative of pyraclostrobin . Pyraclostrobin is a fungicide used in agriculture, and it belongs to the strobilurin chemical class .


Molecular Structure Analysis

The molecular structure of “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide” is similar to that of pyraclostrobin and its desmethoxy metabolite . Pyraclostrobin has a molecular formula of C19H18ClN3O4 .


Chemical Reactions Analysis

Pyraclostrobin, from which “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide” is derived, is known to inhibit mitochondrial respiration in fungi . This leads to a reduction of energy-rich ATP that supports essential processes in the fungal cell .


Physical And Chemical Properties Analysis

Pyraclostrobin, the parent compound, has a molar mass of 387.82 g·mol−1 . It’s a white or light beige crystalline solid with a melting point of 65.2°C . It’s not very soluble in water but is soluble in various organic solvents .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound EN300-26598503, also known as (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide, 3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide, or Z449710338. Each application is detailed in a separate section for clarity.

Anticancer Research

EN300-26598503 has shown potential as an anticancer agent. Its structure allows it to interact with various cellular pathways involved in cancer cell proliferation and apoptosis. Studies have indicated that compounds with similar structures can inhibit the growth of cancer cells by targeting specific enzymes and receptors . This makes it a promising candidate for further research in developing new cancer therapies.

Anti-inflammatory Applications

The compound’s ability to modulate inflammatory pathways has been explored in several studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This property is particularly useful in the development of treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

EN300-26598503 has demonstrated significant antimicrobial properties. It can disrupt the cell membranes of bacteria and fungi, leading to their death . This makes it a valuable compound in the development of new antibiotics and antifungal agents, especially in the face of rising antimicrobial resistance.

Neurological Research

The compound has been investigated for its neuroprotective effects. It can cross the blood-brain barrier and has shown potential in protecting neurons from oxidative stress and apoptosis . This makes it a candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Cardiovascular Applications

Research has indicated that EN300-26598503 can have beneficial effects on cardiovascular health. It can modulate lipid metabolism and reduce the risk of atherosclerosis . Additionally, its anti-inflammatory properties contribute to its potential in preventing cardiovascular diseases.

Antidiabetic Research

The compound has been studied for its potential in managing diabetes. It can enhance insulin sensitivity and reduce blood glucose levels in diabetic models . This makes it a promising candidate for the development of new antidiabetic drugs.

Antioxidant Properties

EN300-26598503 exhibits strong antioxidant properties, which can protect cells from oxidative damage . This is particularly important in the context of diseases where oxidative stress plays a key role, such as cardiovascular diseases, neurodegenerative diseases, and cancer.

Pharmacokinetic Studies

The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, have been extensively studied . Understanding these properties is crucial for the development of effective and safe drugs. EN300-26598503’s favorable pharmacokinetic profile makes it a strong candidate for further drug development.

Safety and Hazards

Pyraclostrobin is toxic and recommended to be avoided by humans . It’s an irritant of eyes and skin, and it can cause some degree of reproductive and developmental failure in mammals . It’s likely to bioaccumulate in aquatic organisms .

properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-6-8-18(9-7-16)24-13-14(12-22-24)10-15(11-21)19(25)23-17-4-2-1-3-5-17/h6-10,12-13,17H,1-5H2,(H,23,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTYQHVXVHYCHW-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide

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